N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
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Overview
Description
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to yield the final oxalamide product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxyethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methylthioethyl)oxalamide
Uniqueness
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is unique due to the presence of both a hydroxy group and a methylthio group on the butyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-15(20,5-6-23-2)8-16-13(18)14(19)17-10-3-4-11-12(7-10)22-9-21-11/h3-4,7,20H,5-6,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKYFABNZRTIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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